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molecular formula C11H15BN2O2 B8739556 (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid CAS No. 1089669-71-5

(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

Cat. No. B8739556
M. Wt: 218.06 g/mol
InChI Key: QYRHLEWZWFSJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

4-Bromo-2-(1,1-dimethylethyl)-1H-pyrrolo[2,3-b]pyridine (430 mg, 1.7 mmol) was dissolved in anhydrous THF (12 ml) under nitrogen and degassed (nitrogen/vacuum 3 times). Sodium hydride (60% dispersion in mineral oil) (88 mg, 2.2 mmol) was added and the reaction stirred at room temperature for 50 mins. The reaction was then cooled to −78° C., further degassed as before and 1.5M nbutyl lithium in hexanes (1.6 ml, 2.4 mmol) was added dropwise over 5 mins. The reaction was stirred for 45 mins then tri-isopropyl borate (1.2 ml) was added. The reaction was stirred for a further hour before warming to room temperature. Saturated ammonium chloride (aq) (20 ml) was added and the reaction was extracted with DCM (2×25 ml). The combined organics were washed with water (50 ml), passed through a hydrophobic frit and concentrated. The residue was dissolved in DCM:MeOH (1:1, v/v) and loaded onto an aminopropyl cartridge (10 g). The cartridge was washed with DCM:MeOH (1:1, v/v) and eluted with 2M ammonia in MeOH, which was concentrated to give title compound, 164 mg.
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:3]=12.[H-].[Na+].[Li].[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.[Cl-].[NH4+]>C1COCC1>[CH3:12][C:11]([C:9]1[NH:8][C:4]2=[N:5][CH:6]=[CH:7][C:2]([B:18]([OH:23])[OH:19])=[C:3]2[CH:10]=1)([CH3:14])[CH3:13] |f:1.2,5.6,^1:16|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC(=C2)C(C)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
hexanes
Quantity
1.6 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 50 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed (nitrogen/vacuum 3 times)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −78° C.
ADDITION
Type
ADDITION
Details
was added dropwise over 5 mins
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction was stirred for 45 mins
Duration
45 min
STIRRING
Type
STIRRING
Details
The reaction was stirred for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with DCM (2×25 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM:MeOH (1:1
WASH
Type
WASH
Details
The cartridge was washed with DCM:MeOH (1:1
WASH
Type
WASH
Details
v/v) and eluted with 2M ammonia in MeOH, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
CC(C)(C)C1=CC=2C(=NC=CC2B(O)O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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